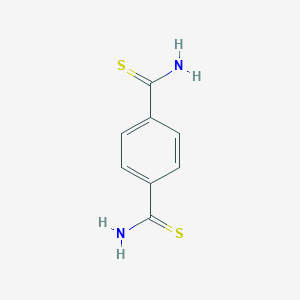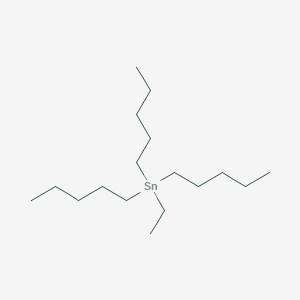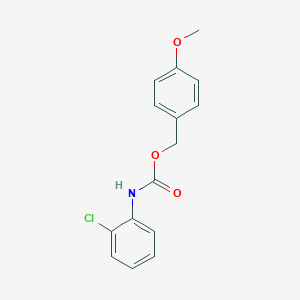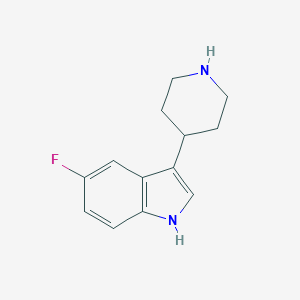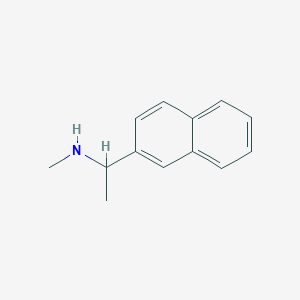
N-methyl-1-(2-naphthyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-methyl-1-(2-naphthyl)ethanamine” is an organic compound that contains nitrogen . It is also known as “N-methyl-1-naphthalenemethylamine hydrochloride” with a CAS Number of 1197565-94-8 . The compound has a molecular weight of 221.73 .
Molecular Structure Analysis
The InChI code for “N-methyl-1-(2-naphthyl)ethanamine” is1S/C13H15N.ClH/c1-10(14-2)12-8-7-11-5-3-4-6-13(11)9-12;/h3-10,14H,1-2H3;1H . This indicates the presence of a chlorine atom in the compound, suggesting it may exist as a hydrochloride salt . Physical And Chemical Properties Analysis
“N-methyl-1-(2-naphthyl)ethanamine” is a solid at room temperature .科学的研究の応用
Environmental Monitoring and Toxicology
2-Naphthylamine, a structurally related compound, has been historically used in various industries and is now recognized for its toxicological effects, particularly as a model bladder carcinogen in laboratory studies. Despite its limited current industrial use, it still finds applications in sewage control, water analysis, and oxytocinase assays. Occupational exposure to such compounds, mainly through inhalation or skin contact, necessitates the establishment of exposure limits to protect workers' health. The metabolism and excretion pathways of 2-naphthylamine, including its transformation into metabolites and excretion in urine, highlight its environmental and health impact. Understanding these pathways is crucial for assessing the risks associated with exposure to naphthyl-based compounds (Czubacka & Czerczak, 2020).
Chemical Recycling and Environmental Sustainability
Research on the chemical recycling of poly(ethylene terephthalate) (PET) highlights the potential of naphthyl-based compounds in enhancing sustainability practices. The process involves the breakdown of PET into its monomers, such as terephthalic acid, through hydrolysis. This method not only addresses the solid waste problem but also conserves petrochemical resources and energy, demonstrating the environmental applications of naphthyl-related chemistry (Karayannidis & Achilias, 2007).
Advanced Materials and Polymer Science
The study of poly(butylene 2,6-naphthalate) (PBN), which contains a naphthalene unit, reveals its exceptional properties like anti-abrasion, low friction, chemical resistance, and gas barrier characteristics. The crystallization behavior of PBN, crucial for developing specific crystal structures and morphologies, underscores the importance of naphthyl-based compounds in the creation of advanced materials with tailored properties for various applications (Ding et al., 2019).
Safety And Hazards
特性
IUPAC Name |
N-methyl-1-naphthalen-2-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10(14-2)12-8-7-11-5-3-4-6-13(11)9-12/h3-10,14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPIUODNLOVPNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(2-naphthyl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

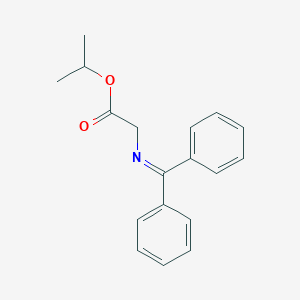
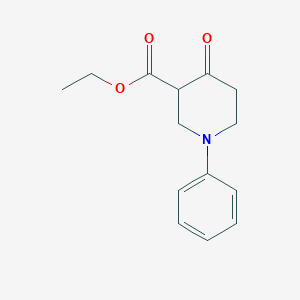
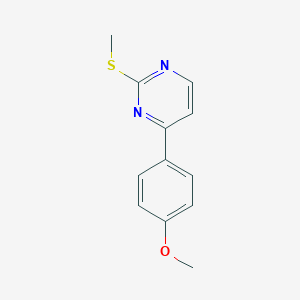
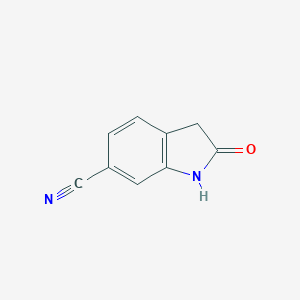
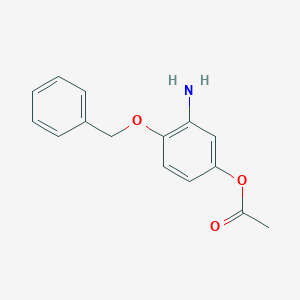

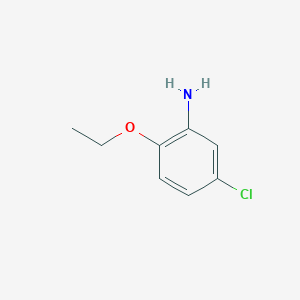
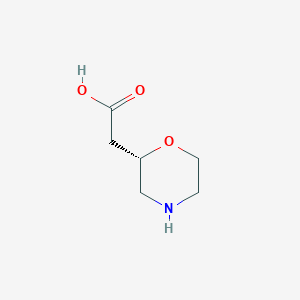
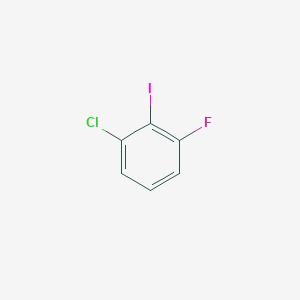
![Isoxazolo[5,4-b]pyridin-3-ol](/img/structure/B174719.png)
